molecular formula C11H18ClNO B2431744 N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride CAS No. 199453-93-5

N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride

Cat. No. B2431744
CAS RN: 199453-93-5
M. Wt: 215.72
InChI Key: WUVYKNPFXRHSSC-UHFFFAOYSA-N
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Description

“N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride” is a chemical compound with the molecular formula C11H17NO•HCl . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride” consists of a methylamine group attached to a 2,3-dimethylphenoxy group .


Physical And Chemical Properties Analysis

“N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride” is a solid at room temperature . Its molecular weight is 215.72 .

Scientific Research Applications

Alkylation of Sulfur- and Nitrogen-containing Compounds

N,N-Dimethyl-2-(alkylthio)ethylamines, including compounds analogous to N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride, have been studied for their alkylation properties. The research found different methylation outcomes depending on the specific reagents used and the structure of the derivative. This study is significant for understanding the chemical behavior of such compounds in various synthetic applications (Ohara, Akiba, & Inamoto, 1983).

Synthesis and Vibrational Analysis

The synthesis and analysis of vibrational properties of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, a compound structurally related to N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride, have been investigated. This study offers insight into the molecular behavior and structural properties of these compounds, which is essential for their applications in material science (Dunkers & Ishida, 1995).

Polymorphism Investigation

Research has been conducted on mexiletine hydrochloride, a molecule related to N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride, to identify and compare different polymorphic forms. This study, using Fourier transform infrared and differential scanning calorimetric techniques, is crucial for understanding the physical and chemical stability of such compounds (Kiss & Répási, 1993).

Nanomaterial Synthesis

N,N-bis(2-hydroxybenzyl)alkylamines, similar to the subject compound, have been used as novel ligands in the synthesis of single-phase ceria (CeO2) nanoparticles via thermal decomposition. This research provides valuable insights into the potential use of such compounds in nanomaterial synthesis and their metal-responsive properties (Veranitisagul et al., 2011).

Ring-fission/C–C Bond Cleavage Reactions

A study on the ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, structurally related to N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride, has been performed. This research contributes to the understanding of complex chemical reactions and the potential synthesis of new compounds (Jäger, Laggner, Mereiter, & Holzer, 2002).

Conformational Analyses

The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride, have been conducted. This study, which includes crystal structure determinations, provides detailed insights into the molecular conformations and interactions of these compounds (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Mechanism of Action

The mechanism of action of “N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride” is not clear from the information available .

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-5-4-6-11(10(9)2)13-8-7-12-3;/h4-6,12H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYKNPFXRHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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